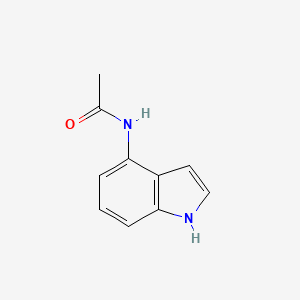

N-(1H-indol-4-yl)acetamide

Description

N-(1H-Indol-4-yl)acetamide is a heterocyclic compound featuring an indole core substituted with an acetamide group at the 4-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. This article focuses on comparing this compound with analogous compounds to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

IUPAC Name |

N-(1H-indol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSTPNYFKCANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1H-indol-4-yl)acetamide can be synthesized through various methods. One common method involves the reaction of indole with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(1H-indol-4-yl)acetamide and its derivatives. For instance, compounds with indole structures have been shown to induce apoptosis in cancer cell lines such as HT29 (a human colon cancer cell line). One study demonstrated that certain derivatives could effectively arrest the cell cycle at the G1 phase and promote apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 | 15 | Induction of apoptosis |

| 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide | MCF-7 | 12 | Cell cycle arrest |

| 5-bromo-N-(1H-indol-4-yl)acetamide | A549 | 10 | Caspase activation |

Antibacterial Properties

Indole derivatives, including this compound, have shown promising antibacterial activity against various strains. Research indicates that these compounds can inhibit bacterial growth by interfering with bacterial protein synthesis or disrupting cell membrane integrity. A study found that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 30 |

| 3-methyl-N-(1H-indol-4-yl)acetamide | Escherichia coli | 25 |

| 5-nitro-N-(1H-indol-4-yl)acetamide | Salmonella typhi | 40 |

Acetylcholinesterase Inhibition

This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated strong inhibitory effects on acetylcholinesterase activity, achieving IC50 values lower than 5 µM in some cases.

Table 3: Acetylcholinesterase Inhibition Potency

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 4.5 |

| N-(4-methylphenyl)-N-(1H-indol-3-yl)acetamide | 3.8 |

| N-(2-hydroxyphenyl)-N-(1H-indol-3-yl)acetamide | 6.0 |

Case Study on Anticancer Effects

A comprehensive study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity against HT29 cells while sparing healthy intestinal cells. The study utilized flow cytometry to analyze cell cycle phases and apoptotic markers, confirming the compound's selective action against malignant cells .

Case Study on Antibacterial Efficacy

In another investigation, researchers synthesized a series of indole derivatives to evaluate their antibacterial properties against multi-drug resistant bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)acetamide involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with multiple biological pathways, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Substituents on the Indole Core

- Position 4 : N-(1H-Indol-4-yl)acetamide is substituted at the 4-position, distinguishing it from analogs like 2-(1H-indol-3-yl)-N-phenylacetamide () or N-(1H-indol-1-yl)acetamide derivatives (). Substitution at the 4-position may influence steric interactions and electronic distribution compared to 1-, 3-, or 5-substituted analogs .

- Functional Groups : Variations include halogenation (e.g., 3-chloro-4-fluorophenyl in ), alkyl chains (e.g., octyloxy in ), and heterocycles (e.g., pyrazol-3-yl in ). These modifications alter lipophilicity, solubility, and target affinity .

Acetamide Side Chain Modifications

- N-Substituents : The acetamide’s nitrogen can bear aryl (e.g., 4-nitrophenyl in ), alkyl (e.g., ethyl in ), or complex groups (e.g., naphthyl-pyrrolidinyl in ). Bulky substituents like naphthyl or chlorobenzyl () may enhance target specificity but reduce solubility .

Physicochemical Properties

Key data from synthesized analogs (Table 1):

Anticancer Activity

- Bcl-2/Mcl-1 Inhibition : Chloro- and fluoro-substituted indoles (e.g., 10j in ) show dual inhibition of anti-apoptotic proteins Bcl-2 and Mcl-1, critical in cancer cell survival .

- Cytotoxicity: Phenoxy acetamides with electron-withdrawing groups (e.g., nitro in B1, ) demonstrate potent activity against HCT-116 and MCF-7 cell lines .

- Heterocyclic Derivatives : Compounds like Y042-1588 (), with naphthyl and pyrrolidinyl groups, are prioritized in screening for kinase or GPCR modulation .

Metabolic and Antioxidant Effects

- Antihyperglycemic Activity : 2-(1H-Indol-3-yl)-N-(4-octyloxyphenyl)acetamide () inhibits α-amylase, suggesting utility in diabetes management .

- Antioxidant Capacity : Indole-3-acetamides with hydroxyl or methoxy groups () scavenge free radicals, correlating with electron-donating substituents .

Research Findings and Implications

- Substituent Effects : Halogens (Cl, F) and nitro groups enhance anticancer activity by modulating electron density and binding to hydrophobic pockets . Conversely, hydrophilic groups (e.g., guanidine in ) may improve solubility but reduce cell permeability .

- Chirality : Chiral analogs like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () highlight the importance of stereochemistry in target selectivity .

Biological Activity

N-(1H-indol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its role in various biological processes. The presence of the acetamide group enhances its solubility and bioavailability. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties. Research has shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | HeLa | 0.52 |

| This compound derivative | MCF-7 | 0.34 |

| This compound derivative | HT-29 | 0.86 |

These findings suggest that the compound could be further developed as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Compounds similar to this compound have demonstrated low MIC values against Mtb, indicating their effectiveness in inhibiting bacterial growth .

| Bacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 4.68 |

| Staphylococcus aureus | 8.00 |

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory and antioxidant effects. These properties are crucial in mitigating oxidative stress-related diseases and inflammatory conditions. Studies have reported that compounds with similar structures show significant radical scavenging activity .

The mechanisms underlying the biological activities of this compound are diverse:

- Tubulin Inhibition : The compound interferes with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Antimicrobial Mechanism : Indole derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in bacteria .

- Antioxidant Activity : The compound acts as a radical scavenger, reducing oxidative stress by neutralizing free radicals .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various indole derivatives, this compound showed remarkable efficacy against multiple cancer cell lines, with specific focus on its mechanism involving tubulin inhibition and apoptosis induction.

Case Study 2: Antimycobacterial Activity

A series of indole derivatives were tested for their ability to inhibit Mtb growth. One derivative exhibited a significant reduction in intracellular Mtb titer in macrophage models, supporting its potential as an anti-TB agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.